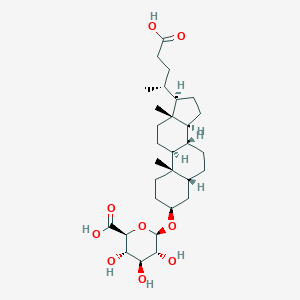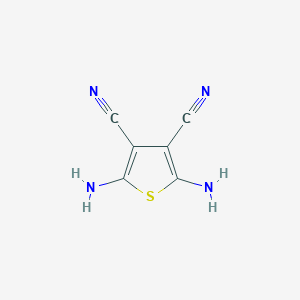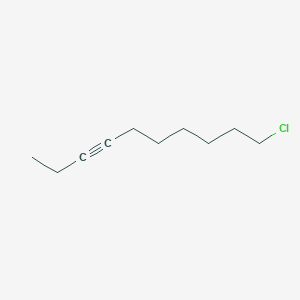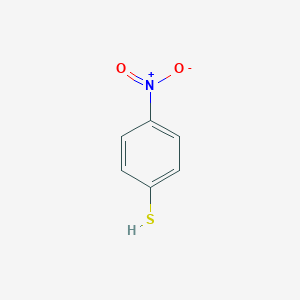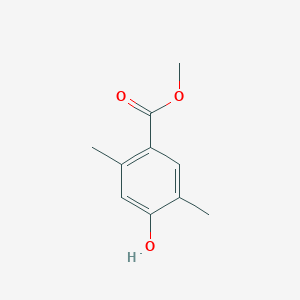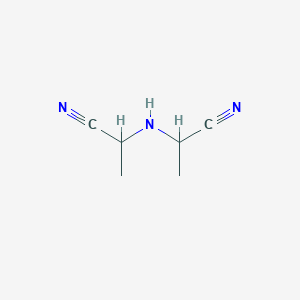
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
Overview
Description
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a naturally occurring C(27) bile acid that is a metabolic product of cholesterol. It is further metabolized predominantly to chenodeoxycholic acid and to a lesser extent to cholic acid in humans. This compound is of interest due to its role in the metabolism and synthesis of bile acids, which are critical for digestion and absorption of dietary fats and fat-soluble vitamins .
Synthesis Analysis
The synthesis of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid and related compounds has been explored in various studies. For instance, the compound has been synthesized and labeled with tritium, demonstrating its efficient metabolism to chenodeoxycholic acid after oral and intravenous administration in patients with T-tube bile fistulas . Additionally, the synthesis of related compounds, such as 5beta-[11,12-3H]cholestane-3alpha,7alpha-diol, has been achieved through a series of chemical reactions involving hydrogenation and hydroxylation at specific carbon atoms . The chemical synthesis of coenzyme A esters of related bile acids has also been reported for the study of beta-oxidation in bile acid biosynthesis .
Molecular Structure Analysis
The molecular structure of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is characterized by the presence of hydroxyl groups at the 3 and 7 positions and a carboxylic acid group at the 26 position on the steroid backbone. The 5beta configuration indicates the orientation of the hydrogen atoms at the 5th carbon of the steroid nucleus. The molecular structure is crucial for the compound's biological function and its metabolic transformation into other bile acids .
Chemical Reactions Analysis
The chemical reactions involving 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid include hydroxylation, which is a key step in the biosynthesis of cholic acid. For example, the conversion of 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholestanoic acid into its 24-hydroxylated product in rat liver involves the action of a desaturase and a hydratase, indicating a complex enzymatic process . Methoxylation has also been used as a technique to aid in the identification of bile acid intermediates, which can be challenging to detect due to their instability under certain analytical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid and its derivatives are influenced by their functional groups and molecular structure. These properties are important for their solubility, reactivity, and interaction with biological molecules. For instance, the presence of hydroxyl groups increases the polarity and potential for hydrogen bonding, which can affect the compound's behavior in biological systems and its metabolism . The synthesis of related bile alcohols and their characterization through techniques such as mass spectrometry and chromatography further illustrates the importance of understanding these properties in the context of bile acid metabolism .
Scientific Research Applications
Metabolism and Formation
Metabolic Product of Cholesterol : Research has shown that 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid is a metabolic product of cholesterol. It undergoes further metabolism predominantly to chenodeoxycholic acid and to a lesser extent to cholic acid in humans (Hanson, 1971).
Conversion Efficiency : Studies indicate efficient conversion (about 80%) of this compound to chenodeoxycholic acid after oral and intravenous administration. Less than 2% is converted to cholic acid, with the remainder excreted in unidentified forms (Hanson, 1971).
Bile Acid Biosynthesis
Role in Bile Acid Formation : This compound is involved in the biosynthesis of primary bile acids, specifically cholic and chenodeoxycholic acids. The cleavage of its side chains in CoA esters is a significant step in this process (Bun-ya et al., 1998).
Biological Precursors Synthesis : It serves as a precursor in the synthesis of various biologically significant compounds. For instance, its CoA esters have been synthesized for studies related to the beta-oxidation in bile acid biosynthesis (Kurosawa et al., 2001).
Cholestasis and Liver Function
Cholestasis Studies : The metabolism of this compound has been studied in conditions like cholestasis due to intrahepatic bile duct anomalies, indicating its role in understanding liver function and bile acid synthesis disorders (Hanson et al., 1975).
Pathway Analysis in Liver : The metabolism in normal subjects indicates rapid and nearly complete transformation into cholic acid, which is essential in studying bile acid pathways in liver health and disease (Hanson & Williams, 1977).
Measurement Techniques : Advanced techniques like high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) have been used to measure and quantify its CoA esters, highlighting its importance in analytical chemistry and biochemical research (Gan-Schreier et al., 2005).
properties
IUPAC Name |
(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZYGDKGRKKBSN-HKFUITGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid | |
CAS RN |
17974-66-2 | |
| Record name | 3α,7α-Dihydroxy-5β-cholestanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17974-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
